K-Ras G12C-IN-1
Overview
Description
K-Ras G12C-IN-1 is a small molecule inhibitor specifically designed to target the Kirsten Rat Sarcoma (KRAS) G12C mutation. This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation results in the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras G12C-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, introduction of functional groups, and final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
K-Ras G12C-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
K-Ras G12C-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: It is employed in biological studies to investigate the role of KRAS G12C mutation in cellular processes and signaling pathways.
Medicine: this compound is a promising candidate for the development of targeted therapies for cancers harboring the KRAS G12C mutation. .
Industry: The compound is used in the pharmaceutical industry for the development of KRAS-targeted therapies and as a reference standard in quality control and analytical testing
Mechanism of Action
K-Ras G12C-IN-1 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the KRAS protein in its inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS G12C disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): A KRAS G12C inhibitor currently under investigation in clinical trials for various cancers
Uniqueness
K-Ras G12C-IN-1 is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. Compared to other inhibitors, it may offer distinct pharmacokinetic and pharmacodynamic properties, contributing to its efficacy and safety profile in clinical applications .
Properties
IUPAC Name |
1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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